tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)carbamate

CAS No.:

Cat. No.: VC13442158

Molecular Formula: C15H23ClN4O2

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23ClN4O2 |

|---|---|

| Molecular Weight | 326.82 g/mol |

| IUPAC Name | tert-butyl N-[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C15H23ClN4O2/c1-10-9-12(16)19-13(17-10)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21) |

| Standard InChI Key | GQFGVYCTONXAEB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)Cl |

Introduction

Structural and Molecular Characteristics

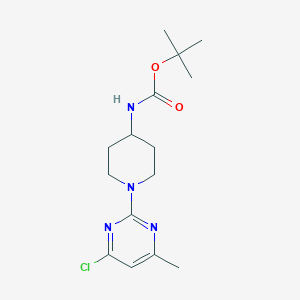

The compound’s structure (IUPAC name: tert-butyl N-[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]carbamate) comprises three distinct regions (Figure 1):

-

Piperidine core: A six-membered saturated ring with a secondary amine at the 4-position.

-

Pyrimidine substituent: A 4-chloro-6-methylpyrimidin-2-yl group attached to the piperidine’s 1-position.

-

Boc protecting group: A tert-butyl carbamate moiety at the piperidine’s 4-position nitrogen.

Molecular Formula: C₁₅H₂₃ClN₄O₂

Molecular Weight: 326.82 g/mol

CAS Number: 60137260 (PubChem).

Key Structural Features:

-

The pyrimidine’s chloro and methyl groups enhance lipophilicity and influence electronic interactions.

-

The Boc group stabilizes the amine during synthesis while allowing deprotection under acidic conditions.

Synthesis and Industrial Production

Industrial-Scale Production

Industrial methods prioritize yield and purity through:

-

Continuous Flow Synthesis: Enhances reaction control and reduces byproducts.

-

Batch Processing: Optimized for large-scale Boc protection using cost-effective reagents.

| Property | Value/Characteristics | Source |

|---|---|---|

| Solubility | Low aqueous solubility (lipophilic Boc group) | |

| Stability | Stable under basic conditions; Boc cleavage in acidic media | |

| NMR Trends | - Boc tert-butyl: δ ~1.36 ppm (singlet) | |

| - Piperidine protons: δ ~3.0–4.0 ppm | ||

| LCMS Data | [M+H]⁺ = 327.1 (theoretical) |

Applications in Medicinal Chemistry

Intermediate in PROTAC Synthesis

The Boc group facilitates the synthesis of proteolysis-targeting chimeras (PROTACs). For example:

Comparison with Structural Analogs

Key Insight: The 4-chloro-6-methylpyrimidine group optimizes steric and electronic interactions for target binding.

Future Directions

-

Target Validation: Screen against NLRP3, PARP, and viral polymerases.

-

Prodrug Development: Modify the Boc group for enhanced bioavailability.

-

Structural Optimization: Explore fluoro or methoxy substitutions on the pyrimidine ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume